molecular formula C15H10ClNO5 B2719988 Phenacyl 2-chloro-5-nitrobenzoate CAS No. 282730-80-7

Phenacyl 2-chloro-5-nitrobenzoate

Cat. No.: B2719988
CAS No.: 282730-80-7
M. Wt: 319.7
InChI Key: GZVATEIAGYVWFE-UHFFFAOYSA-N
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Description

Phenacyl 2-chloro-5-nitrobenzoate is a benzoic acid ester derivative characterized by a phenacyl group (aromatic ketone) esterified to a 2-chloro-5-nitro-substituted benzoic acid. The chloro and nitro substituents at the 2- and 5-positions of the benzene ring confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

phenacyl 2-chloro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-13-7-6-11(17(20)21)8-12(13)15(19)22-9-14(18)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVATEIAGYVWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone or acetonitrile. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the nitration of 2-chlorobenzoic acid to obtain 2-chloro-5-nitrobenzoic acid, followed by esterification with phenacyl bromide. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems for precise control .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenacyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates.

    Reduction: 2-chloro-5-aminobenzoate.

    Oxidation: 2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

Phenacyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenacyl 2-chloro-5-nitrobenzoate involves its interaction with nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The phenacyl group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoate Derivatives

Compound Substituents Conformation Range Structural Occupancy Key Interactions
Phenacyl benzoates Variable (e.g., H, Cl, NO₂) 71°–91° 63%–69% π…π, C—H…π
Adamantyl-based esters Adamantane moiety 69.7°–86.12° <63% (mostly) Limited due to bulk
Phenacyl 2-Cl-5-NO₂-benzoate 2-Cl, 5-NO₂ ~71°–91° (predicted) ~63%–65% (predicted) Reduced π interactions

Physicochemical Properties

Chromatographic studies of phenacyl halides (e.g., phenacyl bromides/chlorides) highlight the impact of halogen-carbonyl interactions on retention indices. This compound’s nitro group, a stronger electron-withdrawing group than halogens, may further polarize the carbonyl group, increasing retention times in reversed-phase chromatography compared to non-nitro analogues .

Substituent Effects on Reactivity and Stability

  • Nitro vs. Formyl Groups : Methyl 2-chloro-5-formylbenzoate (CAS# 142633-84-1) shares a chloro substituent but replaces nitro with formyl. The nitro group’s stronger electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, making this compound more reactive in nucleophilic acyl substitutions than formyl-substituted analogues .
  • Amide vs. Ester Comparison : 2-Chloro-5-nitro-N-phenylbenzamide (DrugBank DB07863) replaces the ester’s phenacyl group with an anilide. The amide’s resonance stabilization and hydrogen-bonding capacity increase its melting point and solubility in polar solvents compared to the ester derivative .

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